![molecular formula C₂₀H₂₆O₄ B131906 (1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one CAS No. 39931-87-8](/img/structure/B131906.png)
(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one
Description
The compound "(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one" is a complex organic molecule that features multiple ring systems, including a spiro[1,3]dioxolane unit. This type of structure is often found in natural products and synthetic compounds with potential biological activity.
Synthesis Analysis
The synthesis of complex molecules with multiple ring systems, such as the one described, often involves strategies like ring-closing metathesis (RCM) as a key step. For instance, the synthesis of 6,8-dioxabicyclo[3.2.1]octane skeletons, which are structurally related to the compound , has been achieved using desymmetrization of trienes derived from diols via RCM, as described in the synthesis of (+)-exo-brevicomin and rac-endo-brevicomin .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple chiral centers and a spirocyclic configuration, which significantly influences their chemical properties and reactivity. The stereochemistry of these centers is crucial for the biological activity of the compounds, as seen in the synthesis of enantiomerically enriched compounds .
Chemical Reactions Analysis
Compounds with spirocyclic structures often undergo specific chemical reactions that are influenced by their three-dimensional conformation. For example, the synthesis of analogues of muscarinic agents involves the preparation of tetrahydrofuran analogues to study the effects of steric and electronic factors on biological activity . Similarly, the dimerization of silaspiro compounds and their structural determination by X-ray crystallography provides insight into the reactivity of such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic and polycyclic compounds are largely determined by their molecular structure. For instance, the diastereoselective and enantioselective construction of spirocyclic compounds can lead to molecules with unique optical properties, as demonstrated by the negative peak in the CD curve of a bicyclo[3.3.0]octane-3,8-dione derivative . The stability and isomerization of complex cyclic structures can also be studied using NMR spectroscopy and X-ray crystallography, which provide valuable information about the dynamic behavior of these molecules in solution .
Scientific Research Applications
Synthetic Routes and Pharmacological Potentials
Spirocyclic and dioxolane compounds are often explored for their synthetic challenges and potential pharmacological activities. For example, Nordvall et al. (1992) synthesized tetrahydrofuran analogues of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] to study muscarinic receptors, highlighting the importance of oxygen atoms in efficacy and selectivity for neurological applications Nordvall et al., 1992.
Biosynthetic Hypotheses and Natural Product Synthesis
Liu et al. (2013) detailed the isolation of chloropestolides from Pestalotiopsis fici, showcasing the biosynthetic diversity of spiroketals and their potential in deriving novel compounds with cytotoxic activities against human tumor cell lines Liu et al., 2013.
Material Science and Polymer Enhancement
Jing and Hillmyer (2008) utilized a bifunctional monomer derived from lactide for toughening polylactide, indicating the role of spirocyclic compounds in improving material properties, such as toughness in polymers Jing & Hillmyer, 2008.
properties
IUPAC Name |
(1'R,5'S,9'S,10'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMMJXIMVWLRCU-YAUBAPCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444180 | |
Record name | (1'R,5'S,9'S,10'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one | |
CAS RN |
39931-87-8 | |
Record name | Estr-9(11)-ene-3,17-dione, 5,10-epoxy-, cyclic 3-(1,2-ethanediyl acetal), (5α,10α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39931-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1'R,5'S,9'S,10'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5´R,8´S,10´R,13´S,14´S)-13´-methyl-1´,2´,6´,7´8´,12´,13´,14´,15´,16´-decahydro-17´H-spiro[1,3-dioxolane-2,3´-[5,10]epoxycyclopenta[a]phenantren]-17´-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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